Friluglanstat
Overview
Description
Friluglanstat is a synthetic organic compound that acts as an inhibitor of prostaglandin E synthase (PGES), specifically targeting the microsomal prostaglandin E synthase 1 (mPGES1). This compound is currently under investigation for its potential to reduce inflammation by inhibiting the production of prostaglandin E2 (PGE2), a key mediator of inflammation .
Preparation Methods
The synthetic routes for Friluglanstat involve multiple steps, including the formation of heterocyclic derivatives. The detailed synthetic route is described in patent US9216968B2, where it is listed as example 11. The synthesis typically involves the use of various reagents and catalysts under controlled conditions to achieve the desired product .
Chemical Reactions Analysis
Friluglanstat undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Friluglanstat has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of prostaglandin E synthase and its effects on inflammation.
Biology: Investigated for its role in reducing inflammation in various biological systems.
Medicine: Under clinical trials for the treatment of conditions like chronic pelvic pain syndrome, chronic prostatitis, and endometriosis
Mechanism of Action
Friluglanstat exerts its effects by inhibiting the activity of microsomal prostaglandin E synthase 1 (mPGES1). This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation. By inhibiting mPGES1, this compound reduces the production of PGE2, thereby reducing inflammation .
Comparison with Similar Compounds
Friluglanstat is unique in its specific inhibition of mPGES1, which distinguishes it from other anti-inflammatory compounds like COX-2 inhibitors. Similar compounds include:
NS-580: Another PGES inhibitor with similar anti-inflammatory properties.
COX-2 inhibitors: These compounds also reduce inflammation but through a different mechanism, targeting the cyclooxygenase-2 enzyme
This compound’s specificity for mPGES1 makes it a promising candidate for the development of new anti-inflammatory therapies with potentially fewer side effects compared to traditional NSAIDs .
Properties
Molecular Formula |
C25H20ClF3N4O3 |
---|---|
Molecular Weight |
516.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(methoxymethyl)-6-[[2-(trifluoromethyl)benzoyl]amino]-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C25H20ClF3N4O3/c1-13-18(26)8-5-9-19(13)32-24(35)16-10-14(11-20-22(16)33-21(31-20)12-36-2)30-23(34)15-6-3-4-7-17(15)25(27,28)29/h3-11H,12H2,1-2H3,(H,30,34)(H,31,33)(H,32,35) |
InChI Key |
ZPONWJXTHMDOSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C3C(=CC(=C2)NC(=O)C4=CC=CC=C4C(F)(F)F)NC(=N3)COC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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